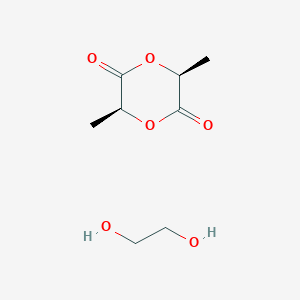
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol is a copolymer composed of poly(ethylene glycol) and polylactide segments. This compound is known for its biodegradability and biocompatibility, making it highly valuable in various biomedical applications. The combination of hydrophilic poly(ethylene glycol) and hydrophobic polylactide segments allows for the formation of micelles, which are useful in drug delivery systems.
Vorbereitungsmethoden
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol can be synthesized through ring-opening polymerization. This method involves the polymerization of lactide monomers in the presence of poly(ethylene glycol) using catalysts such as stannous octoate. The reaction conditions typically include temperatures ranging from 100°C to 180°C and reaction times of several hours . Industrial production methods often involve bulk polymerization techniques to achieve high molecular weight polymers with controlled properties .
Analyse Chemischer Reaktionen
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. Hydrolysis occurs in the presence of water, leading to the breakdown of the polymer into its monomeric units. Transesterification reactions can occur when the polymer is exposed to alcohols, resulting in the exchange of ester groups. The major products formed from these reactions include lactic acid and poly(ethylene glycol) .
Wissenschaftliche Forschungsanwendungen
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of biodegradable polymers. In biology and medicine, it is employed in drug delivery systems, tissue engineering, and as a scaffold for cell growth In industry, it is used in the production of biodegradable plastics and packaging materials .
Wirkmechanismus
The mechanism of action of poly(ethyleneglycol-lactide) involves its ability to form micelles in aqueous environments. The hydrophilic poly(ethylene glycol) segments form the outer shell, while the hydrophobic polylactide segments form the core. This structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and stability . The micelles can then deliver the drugs to specific target sites in the body, where they release the drugs in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol is often compared with other biodegradable polymers such as poly(lactic-co-glycolic acid) and polycaprolactone. While all these compounds are biodegradable and biocompatible, poly(ethyleneglycol-lactide) is unique in its ability to form micelles, making it particularly useful in drug delivery applications . Poly(lactic-co-glycolic acid) is known for its faster degradation rate, while polycaprolactone has a slower degradation rate . These differences make each compound suitable for specific applications depending on the desired degradation profile and mechanical properties .
Eigenschaften
Molekularformel |
C8H14O6 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol |
InChI |
InChI=1S/C6H8O4.C2H6O2/c1-3-5(7)10-4(2)6(8)9-3;3-1-2-4/h3-4H,1-2H3;3-4H,1-2H2/t3-,4-;/m0./s1 |
InChI-Schlüssel |
YBAGJSUAYPAYFG-MMALYQPHSA-N |
Isomerische SMILES |
C[C@H]1C(=O)O[C@H](C(=O)O1)C.C(CO)O |
Kanonische SMILES |
CC1C(=O)OC(C(=O)O1)C.C(CO)O |
Synonyme |
PEGL poly(ethyleneglycol-lactide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















